Relevance: While structurally dissimilar to 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, HA 14-1 is included here due to its shared focus on structure-activity relationship (SAR) studies within the context of Bcl-2 antagonism and overcoming drug resistance in cancer []. Understanding the SAR of compounds like HA 14-1 and its analogues might provide insights into developing more effective and stable Bcl-2 antagonists, potentially informing the development of compounds related to 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride for similar applications.
Compound Description: sHA 14-1 (5a) is a stable analog of HA 14-1 []. It has demonstrated efficacy in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells []. SAR studies of sHA 14-1 led to the development of Ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017, 5q), a compound with low micromolar cytotoxicity against various hematologic and solid tumor cells [].
Relevance: Similar to HA 14-1, sHA 14-1, while structurally different from 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, highlights the significance of SAR studies in identifying potent and stable anticancer agents, particularly those targeting the Bcl-2 pathway []. The success in developing CXL017 from sHA 14-1 underscores the importance of exploring structural modifications to enhance the efficacy and drug-like properties of lead compounds, which could be relevant to research on 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride.
Compound Description: Impurity 1 is a compound identified as an impurity during the impurity profile study of raloxifene hydrochloride []. It was isolated and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 1D NOE, 2D NMR, and Mass Spectrometry [].
Relevance: The presence of a 1-methylpiperidine moiety in Impurity 1 links it structurally to the 4-methylpiperazine group in 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride []. This structural similarity suggests potential overlap in their pharmacological profiles or target interactions. Although the research primarily focuses on identifying and characterizing Impurity 1, its structural resemblance to 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride highlights the importance of considering potential byproducts or metabolites that could arise due to the presence of the 4-methylpiperazine group.
Compound Description: Impurity 2 is another impurity identified during the impurity profiling of raloxifene hydrochloride []. Its structure was elucidated through spectroscopic analysis, similar to Impurity 1 [].
Relevance: Impurity 2, containing a piperidine moiety, exhibits structural similarity to 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride due to the presence of the 4-methylpiperazine group in the latter []. This shared structural feature suggests potential commonalities in their pharmacological activities or potential for similar metabolic pathways.
Compound Description: Impurity 3, structurally similar to Impurity 2, was also identified as an impurity of raloxifene hydrochloride and characterized through spectral analysis [].
Relevance: Impurity 3, possessing a piperidine group, shares a structural resemblance with 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride due to the 4-methylpiperazine moiety in the latter compound []. The structural similarities emphasize the need to consider potential metabolites or degradation products arising from the presence of the 4-methylpiperazine group in 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride and their potential impact on its pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.